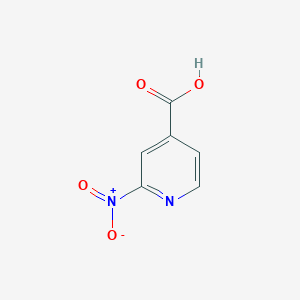

2-nitropyridine-4-carboxylic Acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERXZLYZFAKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376498 | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-74-0 | |

| Record name | 2-Nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitropyridine 4 Carboxylic Acid and Its Analogs

Classical Synthetic Approaches to Nitropyridine-4-carboxylic Acid Systems

Historically, the synthesis of nitropyridine carboxylic acids has relied on multi-step procedures often involving harsh reaction conditions. A common strategy involves the nitration of pyridine (B92270) derivatives followed by oxidation of a pre-existing alkyl group or hydrolysis of a nitrile.

One of the foundational methods for introducing a nitro group onto a pyridine ring is through direct nitration using strong acids like nitric acid and sulfuric acid. However, the direct nitration of pyridine itself is often low-yielding and lacks regioselectivity. researchgate.net A more effective classical approach involves the nitration of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated to afford 4-nitropyridine. researchgate.net

For the introduction of the carboxylic acid moiety, oxidation of an appropriate precursor is a well-established method. For instance, a methyl group at the 4-position of a nitropyridine can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412). chemdad.com Another classical route is the hydrolysis of a nitrile group. This involves the conversion of a suitable pyridine precursor to a cyanopyridine, which is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. libretexts.org

A documented synthesis of 2-nitropyridine-4-carboxylic acid starts from 4-methylpyridin-2-amine. chemdad.com This process likely involves diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the nitro group, and subsequent oxidation of the methyl group to the carboxylic acid.

Modern Synthesis Strategies for this compound

Recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for constructing nitropyridine carboxylic acids. These modern strategies often offer improved yields, better regioselectivity, and milder reaction conditions compared to classical approaches.

Multi-component Reactions in Nitropyridine Carboxylic Acid Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a powerful tool in modern synthesis. organic-chemistry.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of highly substituted pyridine systems. For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR for preparing dihydropyridines, which can be subsequently oxidized to pyridines. nih.gov

A three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia (B1221849) can produce nitropyridines. nih.gov This method provides access to nitropyridine structures that are not easily accessible through other means. nih.gov Although not directly yielding this compound, this strategy highlights the potential of MCRs in generating diverse nitropyridine scaffolds.

Catalytic Methods in the Preparation of this compound

Catalytic methods have become indispensable in modern organic synthesis, offering pathways to products with high efficiency and selectivity. In the context of nitropyridine carboxylic acid synthesis, catalysis can be employed at various stages, such as in C-H activation, cross-coupling reactions, and oxidation steps.

Transition metal-catalyzed carbonylation reactions are a modern approach to synthesizing carboxylic acids. pipzine-chem.com For instance, a pyridine halide or borate (B1201080) can react with carbon monoxide and a suitable nucleophile in the presence of a palladium or nickel catalyst to form the corresponding carboxylic acid. pipzine-chem.com This method offers mild reaction conditions and good selectivity. pipzine-chem.com

Furthermore, catalytic hydrolysis of cyanopyridines to pyridine carboxylic acid amides has been developed, which can then be hydrolyzed to the carboxylic acid. google.com Ruthenium complexes have been shown to be effective catalysts for the regioselective dearomatization of pyridines, which could be a step in a more complex synthetic route. nih.gov

Continuous Flow Synthesis Techniques for Nitropyridine Derivatives

Continuous flow chemistry has emerged as a safe, efficient, and scalable technology for the synthesis of various chemical compounds, including nitropyridine derivatives. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly energetic or hazardous reactions. researchgate.netbeilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. This includes the use of safer solvents, reduction of waste, and maximization of atom economy.

Atom Economy Maximization in Nitropyridine Carboxylic Acid Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful.

In the context of nitropyridine carboxylic acid synthesis, traditional methods often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. For example, oxidation reactions using potassium permanganate generate significant amounts of manganese dioxide waste.

Modern synthetic methods, such as catalytic and multi-component reactions, generally offer better atom economy. For instance, catalytic C-H activation and carbonylation reactions, in principle, can have high atom economy as they involve the addition of atoms to the substrate without the generation of large stoichiometric byproducts. The development of new synthetic routes that utilize base-promoted direct coupling, for example, has been shown to dramatically reduce organic and inorganic waste. epa.gov

A study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst highlighted a high atom economy of 99.36%. nih.gov While this is not a direct synthesis of the target compound, it illustrates the potential of using green catalysts to achieve excellent atom economy in related heterocyclic syntheses. nih.gov

Solvent Selection and Minimization in this compound Production

For related synthetic processes, such as the production of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, a range of solvents have been investigated. These include:

Alcoholic solvents: methanol (B129727), ethanol, and 2-propanol are frequently preferred. google.com

Ether solvents: diethyl ether, tetrahydrofuran, and 1,4-dioxane. google.com

Other organic solvents: acetonitrile (B52724) and alkyl acetates like ethyl acetate (B1210297) and isopropyl acetate. google.com

In many cases, alcoholic solvents are favored, with 2-propanol and methanol being highlighted as particularly advantageous. google.com The selection of an appropriate solvent is often dictated by the specific reaction step and the desired purity of the product. For instance, in multi-step syntheses, different solvents might be optimal for different stages of the process.

Minimizing solvent usage is a key principle of green chemistry. Strategies to achieve this in the production of pyridine carboxylic acids include:

Recycling of mother liquor: After crystallization and filtration of the product, the remaining solvent mixture, or mother liquor, can be recycled back into the process. google.com

Process optimization: Fine-tuning reaction conditions such as temperature and pressure can lead to higher conversions and yields, thereby reducing the amount of solvent needed per unit of product. google.com

Use of concentrated reaction mixtures: Where feasible, increasing the concentration of reactants can significantly decrease the total volume of solvent required.

Energy Efficiency Considerations in Nitropyridine-4-carboxylic Acid Preparation

Key areas for energy efficiency improvements include:

Reaction Temperature and Pressure: Many synthetic routes for pyridine carboxylic acids involve reactions conducted at elevated temperatures and sometimes under pressure. google.com Optimizing these parameters to the lowest effective levels can lead to substantial energy savings. For example, some processes operate at temperatures ranging from 75 to 300°C. google.com

Catalyst Selection: The use of highly efficient catalysts can enable reactions to proceed under milder conditions, thereby lowering the energy input required. For instance, vapor-phase oxidation of alkylpyridines can be catalyzed by substances like B₂O₃ and SeO₂. google.com

Product Isolation and Drying: The isolation of the final product often involves crystallization and drying. The drying process, typically carried out at temperatures between 80-120°C, is an area where energy can be conserved through efficient heat transfer and by minimizing the residual solvent content before drying. google.com

Recycling of Flue Gases: In processes that generate off-gases, recycling these streams can recover energy and unreacted materials. google.com

Derivatization Minimization Strategies

Derivatization is a common technique in analytical chemistry to enhance the detectability of certain compounds. However, in the context of large-scale synthesis, minimizing unnecessary derivatization steps is crucial for improving process efficiency and reducing waste.

In the analysis of related compounds, such as halogenated carboxylic acids, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) is employed to allow for detection by methods like HPLC-DAD. nih.gov While essential for analytical purposes, such steps add complexity and cost to a manufacturing process.

Strategies to minimize derivatization in the context of producing this compound could involve:

Direct Analytical Methods: Developing and utilizing analytical techniques that can directly measure the concentration and purity of the product and intermediates without the need for derivatization.

Process Analytical Technology (PAT): Implementing in-line or at-line analytical tools can provide real-time monitoring of the reaction, reducing the need for offline sampling and derivatization for quality control.

Careful Reaction Control: By precisely controlling the reaction conditions, the formation of by-products that might necessitate derivatization for their identification and quantification can be minimized. The electron-withdrawing effect of the nitro group on the pyridine ring makes the compound susceptible to nucleophilic attack, which can lead to various derivatives if not properly controlled. pipzine-chem.com

In some synthetic methodologies, derivatization is an integral part of the reaction sequence. For example, the synthesis of certain complex molecules may involve the in-situ formation of a derivative to facilitate a subsequent reaction step. nih.gov In these cases, the focus shifts to ensuring the derivatization reaction is highly efficient and generates minimal waste.

Chemical Transformations and Derivatization of 2 Nitropyridine 4 Carboxylic Acid

Reactivity of the Nitro Group in 2-Nitropyridine-4-carboxylic Acid

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring to which it is attached. In this compound, the nitro group's strong electron-withdrawing nature plays a crucial role in its chemical behavior.

Reduction Reactions of the Nitro Moiety

The nitro group of this compound can be reduced to an amino group, which is a common transformation in the synthesis of various derivatives. This reduction can be achieved using various reducing agents. For instance, the nitro group can be converted to an amino group through catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. Other reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be utilized for this purpose. nih.gov The reduction process proceeds through intermediate states, including nitroso and hydroxylamine (B1172632) species, before yielding the final amino product. pipzine-chem.com This transformation is a key step in producing compounds with potential biological activities. nih.gov

Nucleophilic Aromatic Substitution at the Nitro-Bearing Position

The presence of the electron-withdrawing nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This effect is particularly pronounced at the positions ortho and para to the nitro group. In the case of this compound and its derivatives, the nitro group itself can act as a leaving group and be displaced by a nucleophile. mdpi.com

For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion using cesium fluoride in DMSO at elevated temperatures. wikipedia.org This demonstrates the feasibility of introducing various nucleophiles at the 2-position of the pyridine ring. The ability of the nitro group to serve as a leaving group in SNAr reactions provides a valuable synthetic route to a range of substituted pyridine derivatives. mdpi.comresearchgate.net Studies have shown that heteroatomic nucleophiles, including those containing oxygen, nitrogen, and sulfur, can effectively displace the nitro group in related compounds. researchgate.net

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the pyridine ring offers another site for chemical modification, allowing for the synthesis of a variety of functional derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can readily undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Various methods have been developed for the efficient esterification of pyridine carboxylic acids. google.com

Similarly, amidation of the carboxylic acid group can be achieved to produce amides. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an amine. khanacademy.orgyoutube.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. libretexts.org The formation of amides is a crucial transformation in the synthesis of many biologically active compounds. google.com

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Thionyl Chloride (to form acid chloride), then Amine | Amide |

| Amidation | Amine, Dicyclohexylcarbodiimide (DCC) | Amide |

Decarboxylation Pathways

The removal of the carboxylic acid group through decarboxylation can occur under certain conditions. For pyridinecarboxylic acids, the ease of decarboxylation is influenced by the position of the carboxyl group and the presence of other substituents. While the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives has been studied, the specific conditions for the decarboxylation of this compound are less documented in readily available literature. cdnsciencepub.comcdnsciencepub.com Generally, decarboxylation can be facilitated by heat, and the presence of certain catalysts or solvents can influence the reaction rate. organic-chemistry.org

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the nitrogen atom in the ring and the nitro group. acs.org However, the ring is highly susceptible to nucleophilic attack.

Nucleophilic aromatic substitution on the pyridine ring preferentially occurs at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.com This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. wikipedia.orgstackexchange.com The presence of the nitro group at the 2-position further enhances the electrophilicity of the ring, making it even more reactive towards nucleophiles. pipzine-chem.com Nucleophiles can attack the pyridine ring, leading to the substitution of hydrogen atoms, which is a significant method for constructing diverse organic compounds. pipzine-chem.com

Formation of Heterocyclic Systems from this compound

The structure of this compound serves as a viable scaffold for the construction of fused heterocyclic systems. This process typically involves initial modifications of the carboxylic acid and nitro groups, followed by cyclization reactions. While direct cyclization of the parent acid is not commonly reported, its derivatives are key intermediates for building fused rings such as imidazopyridines and triazolopyridines.

A general strategy involves the transformation of the carboxylic acid at the C4 position into a functional group capable of participating in a ring-closing reaction with a modified C2 substituent. For instance, the reduction of the nitro group to an amino group is a critical step. The resulting 2-aminopyridine (B139424) derivative, containing a carboxylic acid or its amide/hydrazide counterpart at C4, can then undergo intramolecular or intermolecular cyclization.

For example, the synthesis of imidazo[4,5-c]pyridines has been achieved from 4-aminopyridine (B3432731) precursors. researchgate.net By analogy, converting this compound to 2,4-diaminopyridine derivatives could pave the way for similar cyclizations to form fused imidazole (B134444) rings. Another potential pathway is the conversion of the carboxylic acid to a hydrazide, which, after reduction of the nitro group, can be cyclized to form triazolopyridine systems. The synthesis of nitro-substituted nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines has been developed through the oxidative cyclization of corresponding nitropyrimidinyl hydrazones, demonstrating the feasibility of such cyclization strategies in related nitrogen-containing heterocycles. researchgate.net

Nitro-substituted heterocycles are also known to be excellent substrates for building fused systems. For instance, 3-nitrochromone reacts with electron-rich amino-heterocycles or anilines to produce various fused pyridines. researchgate.net This highlights the reactivity of the nitro-activated ring system, a feature present in this compound, suggesting its potential in similar condensation and cyclization reactions to yield complex heterocyclic structures.

Table 1: Potential Heterocyclic Systems Derivable from this compound Precursors

| Precursor Derivative | Target Heterocyclic System | General Reaction Type |

| 2-Amino-4-carboxamidopyridine | Imidazo[4,5-c]pyridine | Intramolecular cyclization / Condensation |

| 2-Amino-4-carbohydrazidepyridine | Triazolo[4,5-c]pyridine | Cyclization with a one-carbon unit |

| 2-Hydrazinopyridine-4-carboxylic acid | Pyrazolo[3,4-c]pyridine | Intramolecular cyclization |

Synthesis of Pyridine Derivatives from this compound Precursors

The functional groups of this compound allow for a variety of chemical transformations to synthesize a range of pyridine derivatives. These reactions primarily target the carboxylic acid moiety and the nitro group.

The most direct derivatization involves the conversion of the carboxylic acid group. It is used as a reagent in the synthesis of nitropyridinecarboxamides. chemdad.com This is achieved through standard amide bond formation reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. These resulting 2-nitro-4-pyridinecarboxamides are of interest for their potential biological activities. chemdad.com

Another key transformation is the reduction of the nitro group at the C2 position to an amino group. This yields 2-aminopyridine-4-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry. nih.gov The presence of both an amino group and a carboxylic acid on the pyridine ring allows for further modifications, including the synthesis of polymers or complex molecules through peptide-like coupling reactions.

Furthermore, the electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions on the pyridine ring. While substitution at the position of the nitro group itself can be challenging, the activation provided by the nitro group can enable substitutions at other positions on the ring. For example, nucleophilic substitution reactions of amines with 3-bromo-4-nitropyridine (B1272033) have been reported, indicating the susceptibility of the activated pyridine ring to nucleophilic attack. researchgate.net Similar reactivity could be exploited with derivatives of this compound.

Table 2: Synthesis of Pyridine Derivatives from this compound

| Reactant(s) | Derivative Formed | Reaction Type |

| Amine (e.g., R-NH₂) | 2-Nitro-N-substituted-pyridine-4-carboxamide | Amidation |

| Alcohol (e.g., R-OH), Acid catalyst | Alkyl 2-nitropyridine-4-carboxylate | Esterification |

| Reducing agent (e.g., H₂, Pd/C) | 2-Aminopyridine-4-carboxylic acid | Nitro group reduction |

Applications of 2 Nitropyridine 4 Carboxylic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Pyridines and Heterocycles

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. google.com Nitropyridines, in particular, serve as versatile precursors for a wide array of biologically active heterocyclic systems. google.comchemicalbook.com The dual functionality of 2-nitropyridine-4-carboxylic acid makes it an important starting point for constructing complex pharmaceutical agents.

One notable application is in the development of novel therapeutic agents. For instance, this compound is utilized as a key reagent in the synthesis of a series of nitropyridinecarboxamides. nih.gov These compounds have been investigated for their potential anticoccidial activity, showing effectiveness in vivo against parasites like Eimeria tenella. nih.gov The synthesis involves the reaction of the carboxylic acid group, demonstrating its utility in building more complex amide structures while retaining the reactive nitro-substituted pyridine core for further functionalization or for its intrinsic biological activity. nih.gov

Furthermore, the broader class of nitropyridine carboxylic acids are instrumental in creating kinase inhibitors. In one documented pathway, a related compound, 2-chloro-5-methyl-3-nitropyridine (B188117), is first oxidized to form a nitropyridine carboxylic acid. google.comossila.com This intermediate then undergoes further reactions, including nucleophilic substitution and amide coupling, to produce potent inhibitors of Janus kinase 2 (JAK2), a key target in the treatment of myeloproliferative neoplasms and other diseases. google.comossila.com This synthetic strategy highlights the importance of the nitropyridine carboxylic acid moiety as a cornerstone for building targeted therapies. The nitro group can later be reduced to an amino group, providing another point for diversification and interaction with biological targets. ossila.com

Role in the Development of Advanced Organic Materials

The development of advanced organic materials for applications in electronics and energy is a rapidly growing field. This compound serves as a valuable precursor for components used in these technologies, particularly in the synthesis of functional dyes and metal-organic frameworks (MOFs).

A prominent example lies in the synthesis of ligands for dye-sensitized solar cells (DSSCs). The ligand 2,2′-bipyridine-4,4′-dicarboxylic acid is a crucial component in many high-performance organometallic photosensitizer dyes, such as N3 and N719, which are used to absorb light and inject electrons into a semiconductor film. ossila.com A documented synthesis route to this important dicarboxylic acid involves the palladium-catalyzed coupling of 2-chloroisonicotinic acid (2-chloro-4-pyridinecarboxylic acid). chemicalbook.com Since the nitro group of this compound can be readily converted to a chloro substituent, it stands as a key starting material for accessing these advanced functional dyes. The carboxylic acid groups on the final bipyridine ligand are essential for anchoring the dye to the titanium dioxide surface of the solar cell. ossila.com

Additionally, pyridine carboxylic acids are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). rsc.org These materials are highly porous and have applications in gas storage, separation, and catalysis. The geometry and functional groups of the linker molecule dictate the structure and properties of the resulting MOF. The presence of a nitro group on the pyridine ring, as in this compound, can influence the electronic properties and topology of the framework. rsc.org While many pyridine dicarboxylic and tricarboxylic acids are used, the functional diversity offered by intermediates like this compound is crucial for creating new MOFs with tailored properties. rsc.orgresearchgate.net

Intermediate in the Preparation of Specialized Ligands

The ability of a molecule to bind to metal ions is fundamental to catalysis, sensing, and materials science. This compound is an intermediate in the synthesis of specialized ligands designed for these purposes, most notably bipyridine-based chelating agents.

The synthesis of 2,2′-bipyridine-4,4′-dicarboxylic acid is a prime example of this application. This molecule is a highly effective ligand that can coordinate with a variety of transition metals to form stable complexes. ossila.com The synthesis of this ligand can be achieved through a coupling reaction, such as the Ullmann reaction, which joins two pyridine units together. organic-chemistry.orgwikipedia.org A viable synthetic pathway starts from a 4-pyridinecarboxylic acid derivative, such as 2-chloro-4-pyridinecarboxylic acid, which itself can be derived from this compound. chemicalbook.com The resulting bipyridine dicarboxylic acid is used to create ruthenium(II) complexes that function as photosensitizers in DSSCs, as discussed previously. ossila.com

Beyond materials science, substituted bipyridine ligands are also explored for their biological applications. For example, [2,2′-bipyridine]-5,5′-dicarboxylic acid has been reported as a potent inhibitor of prolyl hydroxylase, an enzyme implicated in various physiological processes. rsc.org The synthesis of such specialized bipyridine ligands, which require specific substitution patterns on the pyridine rings, relies on versatile and reactive starting materials. The chemical handles present in this compound—the carboxylic acid for forming amides or esters and the activatable nitro group for C-C bond formation—make it an ideal precursor for constructing these complex, functional ligands. rsc.org

Medicinal Chemistry Applications of 2 Nitropyridine 4 Carboxylic Acid and Its Derivatives

Anti-infective Agents

Derivatives of nitropyridine carboxylic acids have demonstrated a broad spectrum of anti-infective properties, including antibacterial, antifungal, antimalarial, and antitubercular activities.

Antibacterial Activity of Nitropyridine Carboxylic Acid Derivatives

The antibacterial potential of pyridine (B92270) derivatives has been extensively studied. For instance, nicotinic acid benzylidene hydrazide derivatives, particularly those with nitro substituents, have shown significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov Some of these compounds exhibited antimicrobial activity comparable to the standard drug norfloxacin. nih.gov Similarly, certain pyridine carbohydrazide (B1668358) derivatives have demonstrated potent effects against multidrug-resistant (MDR) bacterial strains. researchgate.net For example, a derivative with a butyl chain showed a two-fold superior minimum inhibitory concentration (MIC) value against Pseudomonas aeruginosa compared to the standard combination of ampicillin/cloxacillin. researchgate.net

Research into pyridine carboxamide derivatives has also yielded promising results. One study identified a pyridine carboxamide derivative, MMV687254, which was specifically active against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG). nih.gov This compound was found to be inactive against a panel of other common pathogenic bacteria, suggesting a selective mechanism of action. nih.gov Further exploration of this scaffold led to the identification of a lead molecule with potent anti-tubercular activity. asm.org

The introduction of a nitro group can further enhance the antibacterial properties of pyridine-based compounds. For example, metal complexes of ligands derived from 2-amino-5-nitropyridine (B18323) have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. nih.gov Additionally, N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have demonstrated high antibacterial activity against Enterococcus faecalis and S. aureus. nih.gov

| Compound Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides (with nitro groups) | S. aureus, B. subtilis, E. coli | Activity comparable to norfloxacin. | nih.gov |

| Pyridine carbohydrazide derivative (with butyl chain) | P. aeruginosa (MDR) | 2-fold superior MIC to ampicillin/cloxacillin. | researchgate.net |

| Pyridine carboxamide (MMV687254) | M. tuberculosis, M. bovis BCG | Specific activity against mycobacteria. | nih.gov |

| Nitropyridine-containing metal complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Demonstrated antimicrobial activity. | nih.gov |

| N-hydroxy-pyridoxazinone derivatives | E. faecalis, S. aureus | High antibacterial activity. | nih.gov |

Antifungal Properties of Related Compounds

The structural motif of pyridine carboxylic acids is also present in compounds with notable antifungal activity. For instance, a series of novel aromatic carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. researchgate.net One of the most promising compounds, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, exhibited significant activity against Pythium aphanidermatum and Rhizoctonia solani. researchgate.net Amide fungicides often target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, leading to the disruption of fungal growth. researchgate.net

Furthermore, research on pyridine carboxamides has revealed their potential as succinate dehydrogenase inhibitors with antifungal properties. nih.gov Derivatives of nicotinamide (B372718) have also been investigated as SDH inhibitors. nih.gov Pyridine-containing compounds have shown to be necessary for enhanced antifungal activity against certain fungal species like Aspergillus fumigatus and Syncephalastrum racemosum. nih.gov In some cases, the activity was superior to the standard antifungal drug Amphotericin B. nih.gov Additionally, certain nicotinic acid benzylidene hydrazide derivatives with nitro groups displayed potent antifungal activity against Candida albicans and Aspergillus niger, comparable to the standard drug fluconazole. nih.gov One study on pyridine carbohydrazides found a derivative with an octyl chain to be highly effective against four MDR strains of Candida spp., with inhibitory effects surpassing those of fluconazole. researchgate.net

| Compound Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Aromatic carboxylic acid amides | Pythium aphanidermatum, Rhizoctonia solani | Significant antifungal activity. | researchgate.net |

| Pyridine-containing thiophene (B33073) compound | Aspergillus fumigatus, Syncephalastrum racemosum | Better activity than Amphotericin B. | nih.gov |

| Nicotinic acid benzylidene hydrazides (with nitro groups) | Candida albicans, Aspergillus niger | Activity comparable to fluconazole. | nih.gov |

| Pyridine carbohydrazide (with octyl chain) | MDR Candida spp. | Exceptional activity compared to fluconazole. | researchgate.net |

Antimalarial Potential of Nitropyridine-Based Structures

Pyridine-containing compounds have emerged as promising candidates in the search for new antimalarial drugs. Research has focused on their ability to inhibit crucial parasitic enzymes. One such target is 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), an essential enzyme in the malaria parasite Plasmodium falciparum. nih.gov

A study detailed the design and synthesis of pyridine-containing compounds that exhibited enhanced inhibitory activity against P. falciparum DXR, with some showing up to 11-fold greater potency compared to the initial lead compound. nih.gov These non-cytotoxic compounds also demonstrated significantly improved antimalarial activity against multidrug-resistant strains of P. falciparum. nih.gov For example, formyl-containing pyridine derivatives showed potent activity against both the 3D7 and the drug-resistant Dd2 strains of the parasite. nih.gov

Another area of investigation involves pyridine carboxamides and thiocarboxamides. A series of these compounds were synthesized and evaluated for their antiplasmodial activity. nih.gov One thiopicolinamide derivative displayed submicromolar activity against the intraerythrocytic stage of P. falciparum and was significantly less active against a human cell line, indicating a favorable selectivity profile. nih.gov Importantly, this compound was equally effective against both chloroquine-sensitive and -resistant parasites and did not inhibit β-hematin formation, suggesting a potentially novel mechanism of action. nih.gov

Antitubercular Research Involving Pyridine Carboxylic Acids

The fight against tuberculosis, particularly drug-resistant strains, necessitates the discovery of new drugs with novel mechanisms of action. nih.gov Pyridine carboxylic acid derivatives have been a focal point of this research.

A significant breakthrough came from the screening of the Pathogen Box library from Medicines for Malaria Venture, which identified a pyridine carboxamide derivative, MMV687254, as a potent hit against Mycobacterium tuberculosis. nih.gov This compound was found to be a prodrug that requires activation by the amidase AmiC in M. tuberculosis. asm.org Further structure-activity relationship (SAR) studies led to the development of a novel lead compound with a dual mechanism of action that was effective in a chronic mouse model of tuberculosis infection. nih.gov

Other research has focused on different pyridine-based scaffolds. For example, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and synthesized, exhibiting excellent in vitro inhibitory activities against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov One of the most promising compounds from this series demonstrated a significant reduction in bacterial burden in an infected mouse model. nih.gov The synthesis of these compounds often involves the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids. nih.gov

| Compound Series | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|

| Pyridine carboxamides (e.g., MMV687254) | Prodrug activated by AmiC amidase | Potent activity against M. tuberculosis, including drug-resistant strains, and effective in a mouse model. | nih.govasm.org |

| Pyrazolo[1,5-a]pyridine-3-carboxamides | Not specified | Excellent in vitro activity against drug-sensitive and MDR-TB strains; significant bacterial load reduction in a mouse model. | nih.gov |

Anticancer and Antitumor Agents

The versatility of the pyridine scaffold extends to the development of anticancer agents. Derivatives of 2-nitropyridine-4-carboxylic acid and related structures have shown promise in targeting various cancer cell lines and biological pathways.

Inhibition of Specific Biological Pathways in Cancer Therapy

The pyridine nucleus is a key component in a number of compounds designed to inhibit specific pathways involved in cancer progression. For instance, a novel pyridine derivative, compound H42, was synthesized and found to inhibit ovarian cancer cell proliferation by inducing apoptosis, reactive oxygen species (ROS) production, and DNA damage. nih.gov This compound was shown to downregulate the expression of cyclin D1 by modulating the acetylation of HSP90 through the inhibition of histone deacetylase 6 (HDAC6), leading to cell cycle arrest at the G0/G1 phase. nih.gov

Pyrido[2,3-d]pyrimidines, which are structurally related to pyridine carboxylic acids, are another class of compounds with a broad spectrum of antitumor activities. nih.gov They have been shown to inhibit a variety of kinases, including tyrosine kinases, PI3K, and CDK4/6. nih.gov The inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell growth, migration, and survival. nih.gov

Furthermore, pyridine-bridged analogs of combretastatin-A4 have been designed as tubulin polymerization inhibitors. researchgate.net Several of these analogs potently inhibited cell survival and growth, arrested the cell cycle, and blocked angiogenesis in a manner comparable to the natural product combretastatin-A4. researchgate.net

| Compound Type | Target/Pathway | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine derivative (H42) | HDAC6 | Ovarian Cancer | Inhibited proliferation, induced apoptosis and cell cycle arrest. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Tyrosine kinases, PI3K, CDK4/6 | Various | Inhibited growth of multiple cancer cell lines. | nih.gov |

| Pyridine-bridged combretastatin-A4 analogs | Tubulin polymerization | Various | Potently inhibited cell survival, growth, and angiogenesis. | researchgate.net |

Modulation of Cellular Processes

Derivatives of this compound have demonstrated the ability to influence various cellular processes. For instance, 4-nitropyridine-N-oxide has been shown to inhibit the formation of biofilms by the diatom Cylindrotheca sp. nih.gov Additionally, this compound, when combined with silver nanoparticles, exhibits enhanced antibiofilm efficacy against P. aeruginosa. nih.gov This synergistic effect is attributed to a multi-level impact on bacterial physiological processes, including interference with the quorum sensing system and inhibition of extracellular polymeric substance secretion, which are vital for biofilm integrity. nih.gov

Enzyme Inhibitors.nih.govnih.gov

The structural characteristics of pyridine carboxylic acid derivatives make them highly effective scaffolds for designing enzyme inhibitors. nih.gov The polarity and metal-coordinating ability of the carboxylic group are particularly useful in this regard. nih.gov

A number of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, have been synthesized from nitropyridine precursors. nih.gov In one approach, 2-chloro-5-methyl-3-nitropyridine (B188117) was oxidized to its corresponding carboxylic acid. nih.gov Subsequent nucleophilic substitution with secondary amines, followed by coupling with aromatic amines, yielded target compounds that inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov The discovery of the JAK2V617F mutation in many myeloproliferative neoplasms has spurred the development of JAK2 inhibitors. nih.gov While drugs like ruxolitinib (B1666119) and fedratinib (B1684426) have been approved for treating myelofibrosis, resistance can emerge. nih.govfrontiersin.org Studies have shown that certain ruxolitinib-resistant JAK2 variants are sensitive to type II JAK2 inhibitors, suggesting a potential therapeutic strategy for overcoming resistance. frontiersin.orgresearchgate.net

Protoporphyrinogen (B1215707) oxidase (PPO) is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) and heme. nih.gov Its inhibition can lead to an accumulation of protoporphyrin IX, a photosensitizer that can cause fatal cell damage, making PPO an important target for herbicides and potentially for cancer photodynamic therapy. nih.gov Derivatives of nitropyridine have been investigated for their PPO inhibitory activity. nih.gov Specifically, pyridyloxy-substituted acetophenone (B1666503) oxime ethers, synthesized from 2-chloropyridines, have demonstrated moderate activity, with IC50 values ranging from 3.11 to 4.18 μM. nih.gov

5-Nitropicolinic acid and 2-nitropyridine (B88261) have been identified as inhibitors of human neuraminidase 3 (NEU3). nih.gov NEU3 is a key regulator of the beta1 integrin-recycling pathway. nih.gov These nitropyridine compounds have shown significant potency, with IC50 concentrations in the range of 40–79 nM. nih.gov Research into NEU3 inhibitors has shown that the enzyme can accommodate large hydrophobic groups at the C9 position of neuraminic acid derivatives. nih.gov

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in the activation of NF-κB signaling, a pathway often dysregulated in autoimmune diseases and certain cancers. nih.govscispace.com A series of functionalized thiazolo[5,4-b]pyridines have been synthesized as potential MALT1 inhibitors. nih.gov The synthesis began with 2-chloro-3,5-dinitropyridines, which were reacted with thioamides to produce 6-nitrothiazolo[5,4-b]pyridines. nih.gov Pharmacological inhibition of MALT1 has been shown to suppress the production of proinflammatory cytokines and attenuate B-cell proliferation. nih.govresearchgate.net Furthermore, MALT1 inhibition can suppress endothelial activation, suggesting a potential therapeutic role in vascular inflammatory diseases. nih.gov

Anti-inflammatory and Immunosuppressive Properties

The inhibition of enzymes like JAK2 and MALT1 by nitropyridine derivatives points to their potential as anti-inflammatory and immunosuppressive agents. nih.govnih.gov MALT1 inhibitors have demonstrated the ability to reduce disease severity in animal models of arthritis by suppressing the production of proinflammatory cytokines. nih.govresearchgate.net This highlights the therapeutic potential of targeting MALT1 in autoimmune and inflammatory disorders. nih.gov Glucocorticoids are a cornerstone of anti-inflammatory and immunosuppressive therapy, and their mechanisms often involve the transcriptional regulation of numerous genes in immune cells. nih.gov The development of novel agents that can modulate these inflammatory pathways, such as the nitropyridine-derived enzyme inhibitors, represents a significant area of research. nih.gov

Antiviral Applications, including SARS-CoV-2 Research

The COVID-19 pandemic spurred intensive research into new antiviral agents, with a significant focus on repurposing existing drugs and synthesizing novel compounds. Pyridine derivatives have been a subject of interest due to their established broad-spectrum antiviral activities against viruses like HIV, hepatitis B and C, and respiratory syncytial virus (RSV). nih.gov

In the context of SARS-CoV-2, the causative agent of COVID-19, pyridine-based compounds have been investigated as potential inhibitors of key viral proteins. nih.gov Computational or in silico studies have been instrumental in screening libraries of compounds for their potential to bind to and inhibit viral targets. Molecular docking studies have explored the inhibitory potential of various pyridine derivatives against crucial SARS-CoV-2 proteins. nih.gov For instance, terpyridine, a compound containing multiple pyridine rings, demonstrated significant inhibitory potential against four key coronavirus targets in one such study. nih.gov

While direct research on this compound's antiviral effects is emerging, the broader class of pyridine derivatives has shown promise. For example, certain epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. nih.gov One derivative, featuring a 3,4-dihydroquinoxalin-2-one side group, exhibited antiviral activity with a half-maximal effective concentration (EC₅₀) of 2.23 µg/mL, highlighting it as a promising lead for further development. nih.gov Although most of the tested compounds in that particular study did not show activity, the success of one derivative underscores the potential within this chemical class. nih.gov

The general findings for pyridine derivatives suggest that the this compound scaffold is a viable starting point for developing novel antiviral agents, including those targeting SARS-CoV-2. The nitro group and carboxylic acid handle provide opportunities for synthetic modifications to optimize binding affinity and pharmacological properties.

Table 1: Antiviral Activity of Selected Pyridine Derivatives against SARS-CoV-2

| Compound Class/Derivative | Target/Assay | Key Findings |

| Terpyridine | Molecular Docking vs. 4 SARS-CoV-2 proteins | Showed the greatest inhibitory potential with a binding energy of -8.8 kcal/mol. nih.gov |

| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 replication in cell culture | Exhibited antiviral activity with an EC₅₀ of 2.23 µg/mL. nih.gov |

Neurological Applications: Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, part of the tachykinin receptor family, are involved in various physiological and pathological processes in the central and peripheral nervous systems, including pain transmission, inflammation, and mood disorders. Antagonists of these receptors, particularly the neurokinin-3 (NK₃) receptor, are of significant interest for treating neurological and psychiatric conditions.

Research into quinoline-4-carboxylate (B1235159) and carboxamide analogs has identified potent human neurokinin-3 (hNK-3) receptor antagonists. nih.gov The structural similarity between quinoline (B57606) and pyridine scaffolds makes this research highly relevant to the potential applications of this compound derivatives. In one study, a series of 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides were synthesized and evaluated for their hNK-3 receptor antagonistic activity. nih.gov The introduction of a lipophilic biphenylyl group at the C-2 position of the quinoline ring was a key modification aimed at enhancing activity. nih.gov

The screening of fifteen compounds in this series, using guinea-pig isolated ileum, identified several with considerable antagonistic effects against the selective hNK-3 receptor agonist, senktide. nih.gov Notably, 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid emerged as the most prominent hNK-3 receptor antagonist in the study. nih.gov This highlights the importance of the carboxylic acid moiety at the 4-position and the potential for substitution on the heterocyclic ring to modulate activity. These findings suggest that this compound could be a valuable template for designing novel NK₃ receptor antagonists, with the nitro group offering a point for further chemical exploration.

Table 2: Neurokinin-3 (NK₃) Receptor Antagonist Activity of a Quinoline-4-Carboxylic Acid Derivative

| Compound | Chemical Name | Activity |

| Compound 7b | 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid | Identified as the most prominent hNK-3 receptor antagonist in its series. nih.gov |

Applications in Cardiovascular Research: Antihypertensive and Antithrombotic Targets

The versatility of the pyridine nucleus extends to cardiovascular drug discovery. Pyridine derivatives are known to possess a range of cardiovascular effects, including antithrombotic and antihypertensive properties. nih.gov

In the realm of hypertension, various strategies targeting the renin-angiotensin system have been successful. While classic examples like Enalapril (B1671234) are not direct pyridine derivatives, the exploration of novel heterocyclic compounds as antihypertensive agents is ongoing. For example, the novel converting enzyme (CE) inhibitor Hoe 498, chemically identified as 2-[N-[(S)-1-Ethoxycarbonyl-3-phenyl-propyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, has demonstrated potent and prolonged antihypertensive activity in various experimental models. nih.gov Although structurally distinct from this compound, the success of such carboxylic acid-containing heterocycles provides a rationale for exploring pyridine-based analogs. Chronic oral treatment with Hoe 498 in spontaneously hypertensive rats was found to be more effective at lowering blood pressure than enalapril, with a significantly lower threshold dose. nih.gov

Regarding antithrombotic applications, thromboembolic events are a major cause of morbidity and mortality. Research into new antithrombotic agents is critical. While direct studies on this compound are limited, the general class of pyridine derivatives has been noted for its antithrombotic potential. nih.gov The development of new therapeutic strategies often involves synthesizing novel chemical entities. For example, derivatives of 4-amino-5-oxoproline have been synthesized and shown to slow thrombus formation in both arterial and venous thrombosis models in vivo. mdpi.com These findings, while from a different chemical class, illustrate the ongoing search for novel scaffolds in antithrombotic research, a search that could include derivatives of this compound.

Table 3: Cardiovascular Activity of a Non-Pyridine Carboxylic Acid Derivative

| Compound | Chemical Name | Application | Key Findings |

| Hoe 498 | 2-[N-[(S)-1-Ethoxycarbonyl-3-phenyl-propyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid | Antihypertensive | Exerted potent and prolonged antihypertensive activity in experimental models; more effective than enalapril in spontaneously hypertensive rats. nih.gov |

Agrochemical Applications of 2 Nitropyridine 4 Carboxylic Acid Derivatives

Herbicidal Development

The pyridine (B92270) ring is a core structure in many herbicides, and the introduction of a nitro group can significantly influence biological activity. nih.gov Pyridine carboxylic acid herbicides function by mimicking natural plant growth hormones called auxins, which leads to abnormal growth and eventual death of the targeted broadleaf weeds. vt.edu This mode of action makes them particularly effective for selective weed control in various crops. vt.edu

Research into nitropyridine derivatives has demonstrated their potential as herbicides. For instance, a study on the herbicidal activity of novel nitropyridine-containing phenylaminoacetates and propionates showed promising results. nih.gov In this research, 2-chloro-3(5)-nitropyridines were used as starting materials to synthesize a series of compounds. nih.gov One such derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, which is a derivative of the related 5-nitropyridine isomer, exhibited significant herbicidal activity against barnyard grass. nih.gov

Another area of research has focused on pyridyloxy-substituted acetophenone (B1666503) oxime ethers derived from nitropyridines. These compounds were tested for their ability to inhibit protoporphyrinogen (B1215707) oxidase, a key enzyme target for many herbicides. The nitropyridine derivatives in this class showed moderate inhibitory activity. nih.gov

Table 1: Herbicidal Activity of Nitropyridine Derivatives

| Compound Class | Derivative Example | Target/Activity | Finding | Source |

|---|---|---|---|---|

| Phenylaminoacetates/Propionates | Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard Grass | IC₅₀: 27.7 mg/L | nih.gov |

| Acetophenone Oxime Ethers | Pyridyloxy-substituted oxime ether | Protoporphyrinogen oxidase inhibition | IC₅₀: 3.11–4.18 μM | nih.gov |

Pesticidal Formulations

Pyridine carboxylic acid derivatives are not only used as standalone herbicides but also as components in complex pesticidal formulations designed to provide broad-spectrum control of both weeds and insect pests. These formulations can exhibit synergistic effects, where the combined efficacy of the active ingredients is greater than the sum of their individual effects. google.com

For example, a patent describes a synergistic composition containing a pyridine carboxylic acid herbicide, specifically 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid, and an organophosphate insecticide such as chlorpyrifos (B1668852) or malathion. google.com This combination was found to enhance the control of various weeds, including wild pansy and kochia, at application rates lower than what would be required for each compound individually. google.com

The use of isomers like 5-nitropyridine-2-carboxylic acid as a key building block in the synthesis of pesticides further underscores the importance of the nitropyridine carboxylate structure in developing effective agricultural chemicals. chemimpex.com These formulations aim to improve crop yield by providing a more efficient and comprehensive solution to pest management. chemimpex.comgoogle.com

Insecticidal Research

The pyridine framework is central to the neonicotinoid class of insecticides, which are highly effective against a wide range of sucking insects like aphids. nih.gov Research has focused on synthesizing novel pyridine derivatives that could serve as new insecticidal agents, partly in response to pests developing resistance to existing treatments. nih.gov

Studies have been conducted on various pyridine derivatives to evaluate their toxicity against pests such as the cowpea aphid (Aphis craccivora) and the cotton aphid (Aphis gossypi). nih.govnih.gov In one study, a series of new pyridine derivatives were synthesized and tested for their insecticidal bioactivity. The results, when compared against the commercial insecticide acetamiprid, showed that several of the novel compounds possessed high toxicological effectiveness. nih.gov

**Table 2: Comparative Toxicity of Pyridine Derivatives Against *Aphis craccivora***

| Compound | LC₅₀ (mg/L) | Source |

|---|---|---|

| Derivative 1d | 0.593 | nih.gov |

| Derivative 1f | 0.498 | nih.gov |

| Acetamiprid (Reference) | 0.267 | nih.gov |

Furthermore, synergistic formulations that combine pyridine carboxylic acid herbicides with insecticides demonstrate a dual-action approach to crop protection. A patented composition mixes a pyridine carboxylic acid with insecticides like cypermethrin, a pyrethroid effective against lepidoptera, coleoptera, and other insect orders. google.com This highlights the versatile role of the pyridine carboxylic acid structure in integrated pest management strategies.

Computational and Theoretical Investigations of 2 Nitropyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling detailed investigation of molecular properties. For 2-nitropyridine-4-carboxylic acid, these calculations elucidate the interplay between the electron-withdrawing nitro group and the carboxylic acid function on the pyridine (B92270) ring.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. tandfonline.com

Reactivity descriptors, derived from DFT calculations, help in understanding the chemical behavior of the molecule. khanacademy.org These descriptors are based on the calculated electronic properties and can predict how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Substituted Pyridine

| Parameter | Description | Illustrative Value |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. | -4.5 eV |

| Global Hardness (η) | Represents the resistance to change in electron distribution. | 3.0 eV |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity to accept electrons. | 0.33 eV⁻¹ |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 3.37 eV |

Note: The values in this table are illustrative for a substituted pyridine system and are meant to represent the type of data generated from DFT calculations. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO densities is key. The HOMO is expected to be located over the more electron-rich portions of the molecule, while the LUMO will be concentrated around the electron-deficient sites, particularly the nitro group and the pyridine ring nitrogen. This distribution dictates the molecule's behavior in pericyclic reactions and its interaction with electrophiles and nucleophiles. wikipedia.orgpku.edu.cn The analysis of these orbitals provides a clear picture of the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: FMO Properties and Their Significance

| Orbital | Role in Reactions | Information Gained |

| HOMO | Electron Donor (Nucleophile) | Identifies the most probable sites for electrophilic attack. |

| LUMO | Electron Acceptor (Electrophile) | Identifies the most probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, using a color scale. researchgate.net

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro and carboxylic acid groups. researchgate.net

Blue Regions: Indicate positive potential, electron-poor areas. These are sites susceptible to nucleophilic attack. Positive regions are likely to be found around the hydrogen atom of the carboxylic acid and near the pyridine ring carbons influenced by the electron-withdrawing nitro group.

The MEP map provides a comprehensive picture of the molecule's polarity and is instrumental in understanding hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov

Non-linear Optical (NLO) Property Predictions

Molecules with significant charge-transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. The presence of both electron-donating (implicitly, the pyridine ring) and strong electron-withdrawing groups (nitro group) can lead to a large molecular hyperpolarizability (β), a key indicator of NLO activity. tandfonline.com

Theoretical calculations can predict the NLO properties of a molecule. For a related compound, 2-carboxylic acid-4-nitropyridine-1-oxide, studies have shown significant second-harmonic generation (SHG) efficiencies, which are several times that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). acs.org These properties are calculated using quantum chemical methods, which can estimate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). unamur.be

Table 3: Calculated NLO Properties for an Illustrative NLO Chromophore

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | β | The primary measure of a molecule's second-order NLO activity. |

Note: This table describes the types of properties calculated in NLO studies. The magnitude of these properties for this compound would be determined via specific DFT or other quantum calculations.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative understanding of bonding and intermolecular interactions.

NBO analysis can elucidate the hyperconjugative interactions within the this compound molecule. It quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu For example, the interaction between a lone pair on an oxygen atom and an antibonding orbital (σ*) of an adjacent bond can be analyzed. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. wisc.edunih.gov This is crucial for understanding the electronic communication between the nitro and carboxylic acid groups through the pyridine ring.

Table 4: Key Concepts in NBO Analysis

| NBO Concept | Description |

| Lewis Structure | NBO analysis provides the most accurate possible "natural Lewis structure" with electron densities ideally close to 2 for occupied orbitals. wikipedia.org |

| Donor-Acceptor Interactions | Examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de |

| Stabilization Energy (E(2)) | Calculated via second-order perturbation theory, this energy quantifies the strength of the donor-acceptor interaction. wisc.edu |

| Hyperconjugation | Describes the stabilizing interactions resulting from the delocalization of electrons from bonding or lone-pair orbitals into adjacent antibonding orbitals. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment (e.g., solvent). nih.govresearchgate.net

For this compound, MD simulations can explore its conformational landscape. This involves studying the rotation around the C-C bond connecting the carboxylic acid to the pyridine ring and the C-N bond of the nitro group. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the molecule in solution. mdpi.com They can reveal how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the carboxylic acid group and water. nih.gov By simulating a system containing many molecules over a period of time, MD can provide insights into aggregation, dimer formation (e.g., through carboxylic acid-pyridine synthons), and other dynamic processes that are crucial for understanding the material's bulk properties. rsc.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as this compound, might interact with a protein target.

Ligand-Protein Interaction Profiling

Had molecular docking studies been performed on this compound, a ligand-protein interaction profile would detail the specific types of non-covalent interactions formed between the compound and the amino acid residues within the binding site of a target protein. These interactions are crucial for the stability of the complex and the biological activity of the ligand.

Key interactions for a molecule like this compound would likely involve:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). The nitro group's oxygen atoms can also act as hydrogen bond acceptors. The pyridine nitrogen can act as a hydrogen bond acceptor as well.

π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The electron-withdrawing nature of the nitro group and the carboxylic acid group creates a distinct electrostatic potential on the molecule, which could lead to favorable electrostatic interactions with charged or polar residues in the protein's binding pocket.

A hypothetical data table summarizing such interactions might look as follows:

| Target Protein | Interacting Residue | Interaction Type | Distance (Å) |

| Hypothetical Kinase | Lysine 72 | Hydrogen Bond | 2.8 |

| Phenylalanine 145 | π-π Stacking | 3.5 | |

| Aspartic Acid 168 | Hydrogen Bond | 3.0 |

This table is for illustrative purposes only as no specific studies have been found.

Prediction of Binding Affinities and Inhibitory Activities

Molecular docking simulations also provide a scoring function that estimates the binding affinity of the ligand for the protein. This score is often expressed in kcal/mol, with more negative values indicating a stronger predicted binding. These predicted affinities can then be used to estimate the potential inhibitory activity (e.g., IC₅₀ or Kᵢ values) of the compound against the target protein.

A hypothetical table of predicted binding affinities might be presented as:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Kᵢ) |

| Hypothetical Kinase | -8.5 | 1.2 µM |

| Hypothetical Hydrolase | -7.2 | 8.5 µM |

This table is for illustrative purposes only as no specific studies have been found.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule by stabilizing or destabilizing its ground state, excited states, and transition states. Computational methods, such as DFT combined with continuum solvation models (e.g., PCM, SMD), are used to study these effects.

For this compound, key electronic properties that would be affected by the solvent include:

Dipole Moment: The magnitude of the molecule's dipole moment is expected to change in different solvents due to solute-solvent interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent polarity. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability, would also be affected.

Molecular Electrostatic Potential (MEP): The MEP surface, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, would be modulated by the solvent environment.

In terms of reactivity, solvent effects could influence:

Acidity (pKa): The pKa of the carboxylic acid group would be highly dependent on the solvent's ability to stabilize the resulting carboxylate anion.

Reaction Rates: The rates of reactions involving this compound would be influenced by the solvent's ability to stabilize the transition state relative to the reactants.

A hypothetical data table summarizing solvent effects might appear as:

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.2 | -7.8 | -3.5 | 4.3 |

| Dichloromethane | 8.9 | 4.5 | -7.9 | -3.6 | 4.3 |

| Water | 78.4 | 6.8 | -8.1 | -3.8 | 4.3 |

This table is for illustrative purposes only as no specific studies have been found.

Analytical Methodologies for 2 Nitropyridine 4 Carboxylic Acid Characterization in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-nitropyridine-4-carboxylic acid, providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural confirmation of this compound. In ¹H NMR, the chemical shifts of the protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of both the nitro group and the carboxylic acid group. Generally, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, although its position can be concentration and solvent dependent. pressbooks.pub The protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts based on their positions relative to the substituents.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring and the carbonyl carbon of the carboxylic acid group give distinct signals. The carboxyl carbon typically resonates in the region of 165-185 ppm. openstax.org The chemical shifts of the pyridine ring carbons are influenced by the nitro group, with the carbon bearing the nitro group showing a significant downfield shift.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum will be characterized by several key absorption bands. A very broad absorption is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. openstax.org The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong absorption band, typically between 1710 and 1760 cm⁻¹. openstax.org The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, which typically appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Additionally, characteristic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring will be present.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.11 g/mol ). nih.gov Fragmentation patterns often involve the loss of the carboxylic acid group (-COOH) or the nitro group (-NO₂), providing further structural evidence.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis and purity assessment of polar aromatic compounds like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation of this compound and its potential impurities is achieved by optimizing the mobile phase composition, which often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netpensoft.netptfarm.pl The pH of the mobile phase is a critical parameter that affects the retention time of the acidic analyte. For related compounds, such as isomers of pyridinecarboxylic acid, methods have been developed using a mobile phase of acetonitrile and a phosphoric acid solution, with UV detection at an appropriate wavelength. helixchrom.com The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram.

Gas Chromatography (GC): While less common for the direct analysis of non-volatile carboxylic acids, gas chromatography can be employed for the purity assessment of this compound after derivatization. One such method involves the conversion of the carboxylic acid to a more volatile silyl (B83357) ester. This process, known as silylation, allows the compound to be analyzed by GC. thermofisher.com The purity is then determined by comparing the peak area of the derivatized product to any other peaks present in the chromatogram.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple and rapid technique often used to monitor the progress of reactions and for preliminary purity checks. A suitable solvent system, typically a mixture of polar and non-polar solvents, is used to separate the compound from impurities on a TLC plate coated with a stationary phase like silica (B1680970) gel. The separated spots are visualized under UV light or by using a staining agent.

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Enhanced Efficiency

The development of efficient and scalable synthetic methodologies for 2-nitropyridine-4-carboxylic acid and its analogs is a primary focus of ongoing research. Traditional synthetic routes can be cumbersome, often involving multiple steps with moderate yields. Future efforts are directed towards the design of more streamlined and atom-economical processes. This includes the exploration of novel catalytic systems and the optimization of reaction conditions to improve yields and reduce the formation of byproducts.

A significant challenge lies in the selective functionalization of the pyridine (B92270) ring. The presence of both a nitro group and a carboxylic acid group, both of which are electron-withdrawing, influences the reactivity of the ring and presents challenges for regioselective substitutions. Overcoming these hurdles will require the development of innovative synthetic strategies, potentially involving the use of advanced protecting group chemistry or the application of novel organometallic catalysts.